

# Venoterpine: A Technical Guide to its Physicochemical Properties and Biological Profile

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## Compound of Interest

Compound Name: Venoterpine

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## Abstract

**Venoterpine**, a naturally occurring pyridine alkaloid found in *Gentiana lutea*, presents an intriguing subject for phytochemical and pharmacological research.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties of **Venoterpine**, drawing from both experimental and computational data. While extensive experimental research on **Venoterpine** is limited, this document consolidates the available information and outlines standard experimental methodologies relevant to its characterization. Furthermore, it explores the predicted biological activities and potential mechanisms of action based on in-silico studies, offering a foundation for future investigation and drug discovery efforts.

## Chemical and Physical Properties

The chemical and physical characteristics of **Venoterpine** are fundamental to understanding its behavior in biological systems and for its potential development as a therapeutic agent. The available data, a combination of experimental findings and computational predictions, are summarized below.

## General and Structural Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	PubChem[1]
Molecular Weight	149.19 g/mol	PubChem[1]
IUPAC Name	7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol	PubChem[1]
Synonyms	Gentialutine, Alkaloid RW47	PubChem[1]
CAS Number	17948-42-4	PubChem[1]
Physical Description	Solid	Human Metabolome Database (HMDB)[1]
Melting Point	130 - 132 °C	Human Metabolome Database (HMDB)[1]

## Computed Physicochemical Properties

Computational studies, particularly those employing Density Functional Theory (DFT), have provided insights into the electronic and structural properties of **Venoterpine**.

Property	Value	Source
Ionization Potential	-6.6537 eV	PHYTONutrients[2]
Electron Affinity	-0.6989 eV	PHYTONutrients[2]
HOMO-LUMO Energy Gap	5.9548 eV	PHYTONutrients[2]
Dipole Moment	3.6290 Debye	PHYTONutrients[2]
Electrophilicity Index	2.2696	PHYTONutrients[2]
Topological Polar Surface Area (TPSA)	33.1 Å <sup>2</sup>	PubChem[1]

## Predicted Pharmacokinetic and Drug-Likeness Properties

In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that **Venoterpine** has favorable drug-like properties.

Property	Prediction	Source
Water Solubility	Good	PHYTONutrients[2]
Lipophilicity	Good	PHYTONutrients[2]
Gastrointestinal Absorption	High	PHYTONutrients[2]
Blood-Brain Barrier Permeation	Yes	PHYTONutrients[2]
P-glycoprotein Substrate	No	PHYTONutrients[2]
Cytochrome P450 Inhibition	No inhibition of major isoforms	PHYTONutrients[2]
Lipinski's Rule of Five	Adherent	PHYTONutrients[2]

## Experimental Protocols

While specific experimental protocols for the characterization of **Venoterpine** are not extensively published, this section outlines standard methodologies that would be employed for its isolation and analysis.

## Isolation of Venoterpine from Gentiana lutea

**Venoterpine** is a constituent of *Gentiana lutea*. A general protocol for the isolation of alkaloids and other secondary metabolites from plant material is as follows:

- **Extraction:** The dried and powdered plant material (roots and rhizomes) is subjected to extraction with a suitable solvent, such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
- **Solvent Partitioning:** The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

- **Chromatographic Separation:** The resulting fractions are further purified using chromatographic techniques. This typically involves column chromatography over silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Mass Spectrometry (MS), and possibly X-ray crystallography.

## Determination of Physicochemical Properties

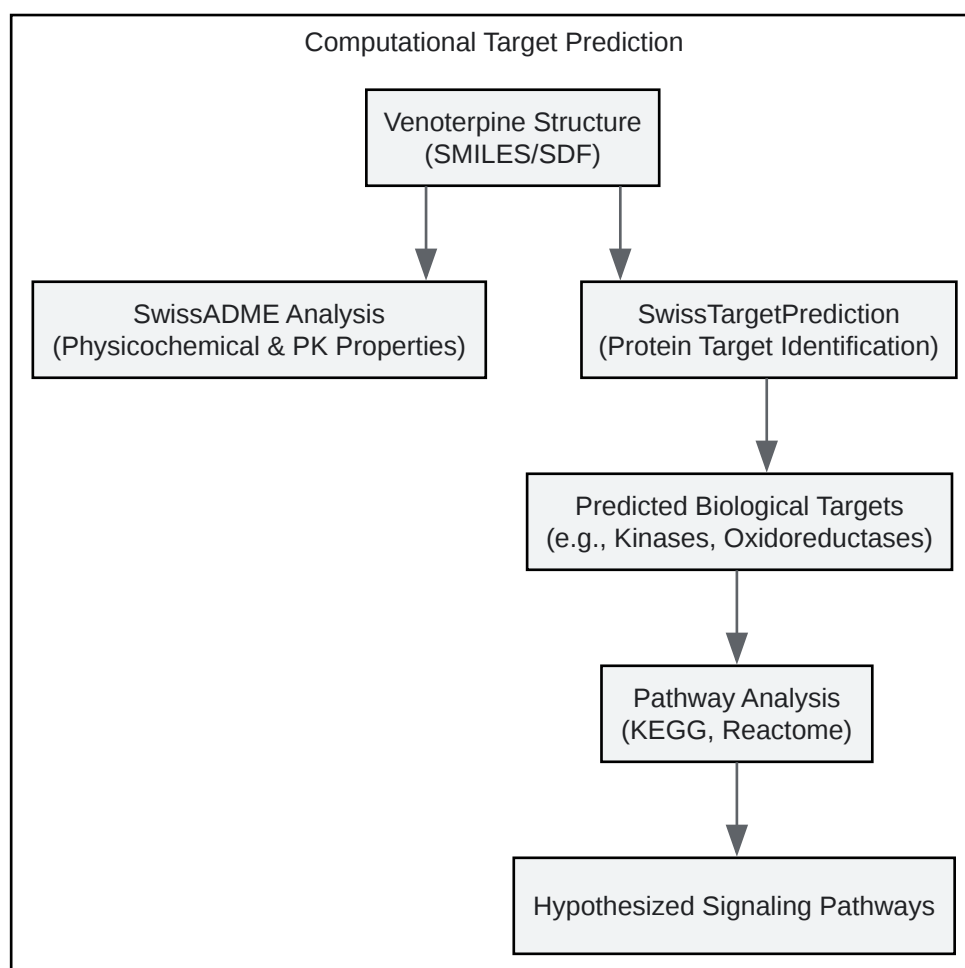
- **Melting Point:** The melting point is determined using a melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and its elemental composition. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

## Predicted Biological Activity and Signaling Pathways

Computational studies have been instrumental in predicting the potential biological targets of **Venoterpine**, suggesting a broad range of pharmacological activities.

## In-Silico Target Prediction Workflow

The following workflow outlines the computational approach used to predict the biological targets of **Venoterpine**.



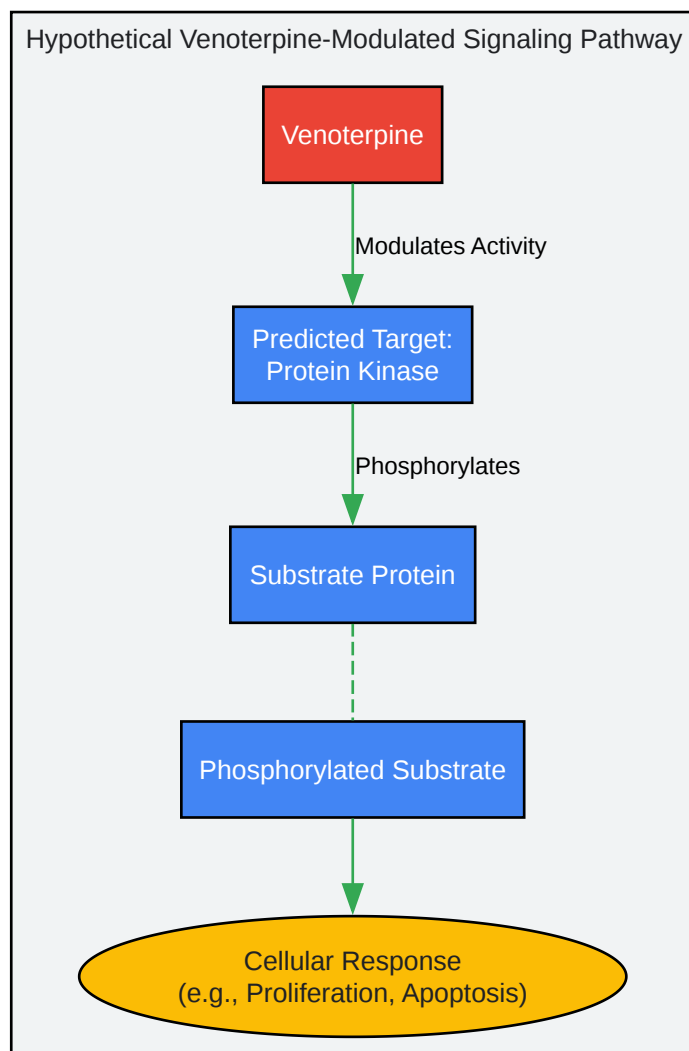
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Caption: Computational workflow for predicting biological targets and pathways of **Venoterpine**.

## Hypothetical Signaling Pathway Based on Predicted Targets

Based on in-silico predictions, **Venoterpine** may interact with several classes of proteins, including oxidoreductases, cytochrome P450 enzymes, and kinases.[2] These predictions suggest that **Venoterpine** could modulate various signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be influenced by **Venoterpine**, based on its predicted interaction with kinases, which are key regulators of cellular processes.

Disclaimer: The following diagram represents a hypothetical signaling pathway based on computational predictions and has not been experimentally validated for **Venoterpine**.



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Caption: Hypothetical signaling pathway modulated by **Venoterpine** based on predicted kinase interaction.

## Conclusion and Future Directions

**Venoterpine** is a natural product with promising drug-like characteristics as suggested by computational analyses. The available experimental data, although limited, provides a foundational understanding of its basic physicochemical properties. To fully unlock the

therapeutic potential of **Venoterpine**, further research is imperative. Future studies should focus on:

- **Experimental Validation:** Conducting rigorous experimental studies to confirm the computationally predicted physicochemical and pharmacokinetic properties.
- **Total Synthesis:** Developing a robust and scalable synthetic route to enable the production of larger quantities for extensive biological evaluation.
- **Pharmacological Profiling:** Performing in-vitro and in-vivo assays to identify and validate its biological targets and elucidate its precise mechanism of action.
- **Signaling Pathway Elucidation:** Investigating the specific signaling pathways modulated by **Venoterpine** to understand its effects at the molecular level.

This technical guide serves as a catalyst for such future investigations, providing a consolidated resource for scientists dedicated to natural product chemistry and drug discovery.

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## References

- 1. Venoterpine | C<sub>9</sub>H<sub>11</sub>NO | CID 5315179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phytonutrients.pk [phytonutrients.pk]
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